Cdk9-IN-10

Description

BenchChem offers high-quality Cdk9-IN-10 suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about Cdk9-IN-10 including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

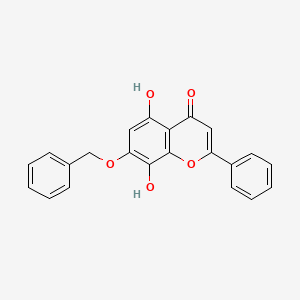

5,8-dihydroxy-2-phenyl-7-phenylmethoxychromen-4-one | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C22H16O5/c23-16-11-18(15-9-5-2-6-10-15)27-22-20(16)17(24)12-19(21(22)25)26-13-14-7-3-1-4-8-14/h1-12,24-25H,13H2 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OQHAZMRRNANBMN-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)COC2=C(C3=C(C(=C2)O)C(=O)C=C(O3)C4=CC=CC=C4)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C22H16O5 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

360.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

Cdk9-IN-10: A Technical Guide to its Discovery and Synthesis

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides an in-depth overview of the discovery and synthesis of Cdk9-IN-10, a potent inhibitor of Cyclin-Dependent Kinase 9 (CDK9). Cdk9-IN-10 serves as a crucial ligand for the development of Proteolysis Targeting Chimeras (PROTACs), specifically as a component of the CDK9 degrader-2 (HY-112811). This document details the scientific background, discovery, synthesis, and biological evaluation of Cdk9-IN-10, presenting quantitative data in structured tables, and providing detailed experimental protocols. Visualizations of key pathways and workflows are included to facilitate a comprehensive understanding of this significant molecule in cancer research and drug development.

Introduction to CDK9 as a Therapeutic Target

Cyclin-Dependent Kinase 9 (CDK9) is a key regulator of transcription elongation. It is the catalytic subunit of the positive transcription elongation factor b (P-TEFb), which phosphorylates the C-terminal domain of RNA Polymerase II, leading to productive transcription. Dysregulation of CDK9 activity is implicated in various cancers, making it an attractive target for therapeutic intervention. Inhibition of CDK9 can lead to the downregulation of anti-apoptotic proteins and cell cycle regulators, ultimately inducing apoptosis in cancer cells.

Discovery of Cdk9-IN-10

Cdk9-IN-10 was identified as a potent CDK9 inhibitor based on the natural product wogonin. Wogonin, a flavonoid isolated from Scutellaria baicalensis, was found to be a selective inhibitor of CDK9[1][2]. The discovery of Cdk9-IN-10 is detailed in the work by Bian J, et al. (2018), where a series of wogonin-based molecules were synthesized to serve as CDK9 ligands for the creation of PROTACs[3][4][5][6][7]. Although not explicitly named "Cdk9-IN-10" in the publication, the described wogonin derivative with an alkyne group for "click chemistry" corresponds to the structure of Cdk9-IN-10. This molecule was subsequently used to synthesize the PROTAC CDK9 degrader-2[7].

Signaling Pathway of CDK9

The following diagram illustrates the central role of CDK9 in transcription regulation.

References

- 1. Wogonin and related natural flavones are inhibitors of CDK9 that induce apoptosis in cancer cells by transcriptional suppression of Mcl-1 - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Wogonin and related natural flavones are inhibitors of CDK9 that induce apoptosis in cancer cells by transcriptional suppression of Mcl-1 - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Discovery of Wogonin-based PROTACs against CDK9 and capable of achieving antitumor activity - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. PROTAC’ing oncoproteins: targeted protein degradation for cancer therapy - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Targeting CDK9 with selective inhibitors or degraders in tumor therapy: an overview of recent developments - PMC [pmc.ncbi.nlm.nih.gov]

- 7. medchemexpress.com [medchemexpress.com]

Cdk9-IN-10 role in P-TEFb regulation

An In-Depth Technical Guide on the Role of Cdk9-IN-10 in P-TEFb Regulation

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the role of Cdk9-IN-10 in the regulation of the Positive Transcription Elongation Factor b (P-TEFb) complex. P-TEFb, a heterodimer of Cyclin-Dependent Kinase 9 (Cdk9) and a cyclin partner (predominantly Cyclin T1), is a master regulator of transcriptional elongation. Its dysregulation is implicated in various diseases, including cancer and HIV infection, making it a critical target for therapeutic intervention. Cdk9-IN-10 is a potent inhibitor of Cdk9 and serves as the targeting ligand for the PROTAC (Proteolysis Targeting Chimera) degrader, PROTAC Cdk9 degrader-2. This guide will delve into the mechanism of P-TEFb regulation, the role of Cdk9 inhibitors, the specific context of Cdk9-IN-10, quantitative data for representative Cdk9 inhibitors, detailed experimental protocols, and visual representations of the associated signaling pathways and experimental workflows.

Introduction to P-TEFb and Cdk9

The regulation of gene expression is a fundamental cellular process, with transcriptional elongation being a key control point. After initiation, RNA Polymerase II (Pol II) often pauses at promoter-proximal regions, a state that is relieved by the action of P-TEFb[1][2][3]. The catalytic subunit of P-TEFb, Cdk9, phosphorylates the C-terminal domain (CTD) of Pol II at serine 2 residues, as well as negative elongation factors such as DSIF (DRB-Sensitivity Inducing Factor) and NELF (Negative Elongation Factor)[3]. This phosphorylation cascade promotes the transition from abortive to productive elongation, leading to the synthesis of full-length mRNA transcripts[1][3].

The activity of P-TEFb is tightly regulated within the cell. A significant portion of P-TEFb is sequestered in an inactive state within the 7SK snRNP complex, which also contains 7SK small nuclear RNA, HEXIM1/2, LARP7, and MePCE[1][3]. Various cellular signals, including stress and signaling pathways like the MEK1-ERK pathway, can trigger the release of active P-TEFb from this complex, making it available to regulate transcription[1][2][4]. Given its central role in transcription, the dysregulation of Cdk9 activity is associated with several pathologies. In many cancers, transcriptional addiction to short-lived anti-apoptotic proteins like Mcl-1 and the oncoprotein MYC makes cancer cells particularly vulnerable to Cdk9 inhibition[5]. Additionally, the HIV-1 Tat protein hijacks P-TEFb to promote the transcription of the viral genome[1]. These links have established Cdk9 as a promising therapeutic target.

Cdk9-IN-10: A Ligand for Targeted Cdk9 Degradation

Cdk9-IN-10 is a potent inhibitor of Cdk9. It is a derivative of the natural product Wogonin, which has been identified as a selective Cdk9 inhibitor[6][7]. The primary application of Cdk9-IN-10 in recent research is as the Cdk9-binding ligand in the development of PROTACs[6][7].

Chemical Information for Cdk9-IN-10:

| Property | Value |

| Chemical Name | Cdk9-IN-10 |

| CAS Number | 3542-63-0 |

| Molecular Formula | C₂₂H₁₆O₅ |

| Molecular Weight | 360.36 g/mol |

| Appearance | Yellow to brown solid |

| Application | Ligand for PROTAC Cdk9 degrader-2 |

PROTACs are heterobifunctional molecules that co-opt the cell's ubiquitin-proteasome system to induce the degradation of a target protein. They consist of a ligand that binds to the target protein (in this case, Cdk9-IN-10 for Cdk9), a ligand for an E3 ubiquitin ligase (such as pomalidomide for Cereblon), and a linker connecting the two. By bringing Cdk9 into proximity with an E3 ligase, the PROTAC facilitates the ubiquitination and subsequent proteasomal degradation of Cdk9.

The PROTAC derived from Cdk9-IN-10, known as PROTAC Cdk9 degrader-2 (also referred to as compound 11c in some literature), has been shown to selectively degrade Cdk9 in a concentration-dependent manner[6][7]. This degradation is dependent on both the proteasome and the E3 ligase Cereblon[6][7].

Quantitative Data for Representative Cdk9 Inhibitors

| Inhibitor | Cdk9/CycT1 IC50 (nM) | Selectivity Notes | Reference |

| LDC000067 | 44 | >55-fold selective for Cdk9 over Cdk2, Cdk1, Cdk4, Cdk6, and Cdk7. | [8] |

| NVP-2 | 0.514 | Highly selective, with >1000-fold selectivity over many other kinases. Also inhibits Cdk10. | [9] |

| AT7519 | 10-210 | Multi-Cdk inhibitor, also targeting Cdk1, Cdk2, Cdk4, and Cdk6. | [10] |

| AZD4573 | <4 | Highly selective with fast-off binding kinetics. | [3] |

| BAY-1251152 | 4 | >50-fold selective over other CDKs. | [3] |

Signaling Pathway and Mechanism of Action

The following diagram illustrates the central role of P-TEFb in transcriptional elongation and the mechanism of its inhibition by a Cdk9 inhibitor.

Caption: P-TEFb signaling and Cdk9 inhibition.

Experimental Protocols

This section provides detailed methodologies for key experiments used to characterize Cdk9 inhibitors.

In Vitro Cdk9 Kinase Assay (FRET-based)

This assay measures the direct inhibitory effect of a compound on the kinase activity of Cdk9.

Materials:

-

Recombinant human Cdk9/CycT1 enzyme

-

ULight™-labeled peptide substrate (e.g., ULight-MBP)

-

LanthaScreen® Eu-anti-phospho-substrate antibody

-

ATP

-

Assay buffer (e.g., 50 mM HEPES pH 7.5, 10 mM MgCl₂, 1 mM EGTA, 2 mM DTT, 0.01% Brij-35)

-

Test compound (e.g., Cdk9-IN-10) serially diluted in DMSO

-

384-well microplates

Procedure:

-

Prepare serial dilutions of the test compound in DMSO. Further dilute in assay buffer to the desired final concentrations.

-

Add the diluted compound or DMSO (vehicle control) to the wells of a 384-well plate.

-

Add the Cdk9/CycT1 enzyme and the ULight™-peptide substrate mixture to each well.

-

Initiate the kinase reaction by adding ATP to each well. The final ATP concentration should be at or near the Km for Cdk9.

-

Incubate the plate at room temperature for 60-90 minutes.

-

Stop the reaction by adding EDTA.

-

Add the Eu-anti-phospho-substrate antibody to each well.

-

Incubate the plate at room temperature for 60 minutes to allow for antibody binding.

-

Read the plate on a fluorescence plate reader capable of measuring time-resolved fluorescence resonance energy transfer (TR-FRET). Excite at 340 nm and measure emission at 615 nm and 665 nm.

-

Calculate the emission ratio (665 nm / 615 nm). The IC50 value is determined by plotting the emission ratio against the logarithm of the inhibitor concentration and fitting the data to a sigmoidal dose-response curve.

Cellular Assay for Cdk9 Inhibition (Western Blot)

This assay assesses the effect of a Cdk9 inhibitor on the phosphorylation of its downstream targets in a cellular context.

Materials:

-

Human cell line (e.g., HeLa, MCF-7)

-

Cell culture medium and supplements

-

Test compound (e.g., Cdk9-IN-10)

-

Lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)

-

BCA protein assay kit

-

SDS-PAGE gels and electrophoresis apparatus

-

Western blot transfer system

-

Primary antibodies: anti-phospho-Pol II CTD (Ser2), anti-total Pol II, anti-Mcl-1, anti-β-actin (loading control)

-

HRP-conjugated secondary antibodies

-

Enhanced chemiluminescence (ECL) substrate

Procedure:

-

Seed cells in multi-well plates and allow them to adhere overnight.

-

Treat the cells with various concentrations of the Cdk9 inhibitor or DMSO for a specified time (e.g., 2-6 hours).

-

Wash the cells with ice-cold PBS and lyse them with lysis buffer.

-

Determine the protein concentration of the lysates using a BCA assay.

-

Normalize the protein concentrations and prepare samples for SDS-PAGE by adding Laemmli buffer and boiling.

-

Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.

-

Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour.

-

Incubate the membrane with the primary antibodies overnight at 4°C.

-

Wash the membrane with TBST and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

-

Wash the membrane again and detect the protein bands using an ECL substrate and an imaging system.

-

Quantify the band intensities and normalize to the loading control to determine the dose-dependent effect of the inhibitor on target phosphorylation and protein levels.

Experimental Workflow

The following diagram outlines a typical workflow for the discovery and characterization of a novel Cdk9 inhibitor.

Caption: Cdk9 inhibitor discovery workflow.

Conclusion

Cdk9-IN-10 represents a key chemical tool in the study of P-TEFb regulation, particularly in the context of targeted protein degradation. While direct and extensive quantitative data on Cdk9-IN-10 as a standalone inhibitor is limited in publicly accessible literature, its role as a potent Cdk9 ligand is well-established through its use in the PROTAC Cdk9 degrader-2. The principles of Cdk9 inhibition and the methodologies outlined in this guide provide a robust framework for researchers to evaluate Cdk9-IN-10 and other novel Cdk9 inhibitors. The continued development of selective and potent Cdk9 inhibitors and degraders holds significant promise for the treatment of transcriptionally addicted cancers and other diseases driven by P-TEFb dysregulation.

References

- 1. P-TEFb: The master regulator of transcription elongation - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Up-Regulation of P-TEFb by the MEK1-Extracellular Signal-Regulated Kinase Signaling Pathway Contributes to Stimulated Transcription Elongation of Immediate Early Genes in Neuroendocrine Cells - PMC [pmc.ncbi.nlm.nih.gov]

- 3. P-TEFb - Wikipedia [en.wikipedia.org]

- 4. [PDF] Up-Regulation of P-TEFb by the MEK1-Extracellular Signal-Regulated Kinase Signaling Pathway Contributes to Stimulated Transcription Elongation of Immediate Early Genes in Neuroendocrine Cells | Semantic Scholar [semanticscholar.org]

- 5. Targeting CDK9 with selective inhibitors or degraders in tumor therapy: an overview of recent developments - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Discovery of Wogonin-based PROTACs against CDK9 and capable of achieving antitumor activity - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

- 8. Characterization of molecular and cellular functions of the cyclin-dependent kinase CDK9 using a novel specific inhibitor - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Predicting and overcoming resistance to CDK9 inhibitors for cancer therapy - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Development of a CDK10/CycM in vitro Kinase Screening Assay and Identification of First Small-Molecule Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

Cdk9-IN-10 and RNA Polymerase II Phosphorylation: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Cyclin-dependent kinase 9 (CDK9) is a critical regulator of transcriptional elongation, primarily through its role in the positive transcription elongation factor b (P-TEFb) complex. P-TEFb phosphorylates the C-terminal domain (CTD) of the large subunit of RNA polymerase II (RNAP II), an event essential for the transition from abortive to productive transcription. This phosphorylation, particularly at the Serine 2 position of the CTD heptapeptide repeat, facilitates the release of promoter-proximally paused RNAP II, a key rate-limiting step in the expression of many genes, including proto-oncogenes and anti-apoptotic factors. Consequently, CDK9 has emerged as a compelling therapeutic target in oncology and other diseases characterized by transcriptional dysregulation. This technical guide provides a comprehensive overview of the inhibition of CDK9-mediated RNAP II phosphorylation, with a focus on the underlying molecular mechanisms, experimental methodologies for characterization, and the therapeutic rationale. While specific data for the inhibitor Cdk9-IN-10 is limited in publicly accessible literature, this guide will utilize data from well-characterized, highly selective CDK9 inhibitors such as AZD4573 and NVP-2 as illustrative examples of this class of molecules. Cdk9-IN-10 is recognized as a potent CDK9 inhibitor and serves as a ligand for the PROTAC (PROteolysis TArgeting Chimera) CDK9 degrader-2, highlighting its significance in the development of novel therapeutic modalities.

Introduction: The Role of CDK9 in Transcriptional Regulation

Transcription of protein-coding genes by RNA polymerase II is a tightly regulated process. A key control point is the transition from transcription initiation to productive elongation. After initiating transcription, RNAP II often pauses a short distance downstream from the promoter, a state stabilized by the DRB sensitivity-inducing factor (DSIF) and the negative elongation factor (NELF).[1][2] The release of this paused polymerase is triggered by the P-TEFb complex, which consists of the catalytic subunit CDK9 and a cyclin partner (most commonly Cyclin T1).[3]

P-TEFb phosphorylates several substrates to promote transcriptional elongation. The most critical of these is the C-terminal domain (CTD) of the largest subunit of RNAP II, RPB1. The CTD consists of multiple repeats of the heptapeptide consensus sequence YSPTSPS.[4] CDK9, as part of P-TEFb, primarily phosphorylates Serine 2 (Ser2) of this repeat.[5] This phosphorylation event serves as a scaffold for the recruitment of various elongation and RNA processing factors, thereby ensuring efficient mRNA synthesis.[5] Given its central role in regulating the expression of short-lived anti-apoptotic proteins like Mcl-1 and proto-oncogenes such as MYC, inhibition of CDK9 presents a promising strategy for cancer therapy.[6]

Cdk9-IN-10 and Other Selective CDK9 Inhibitors

While detailed biochemical and cellular characterization data for Cdk9-IN-10 are not widely available, it is classified as a potent CDK9 inhibitor. Its primary documented application is as the CDK9-binding ligand in the development of PROTAC-based CDK9 degraders.[7] PROTACs are heterobifunctional molecules that recruit a target protein to an E3 ubiquitin ligase, leading to the target's ubiquitination and subsequent degradation by the proteasome.[8]

To illustrate the properties of selective CDK9 inhibitors, this guide presents data from two well-studied compounds: AZD4573 and NVP-2.

Data Presentation: Quantitative Analysis of Selective CDK9 Inhibitors

The following tables summarize the inhibitory potency and selectivity of AZD4573 and NVP-2.

| Inhibitor | Target | IC50 (nM) | Assay Type | Reference |

| AZD4573 | CDK9 | < 4 | Biochemical (FRET) | [9][10] |

| CDK1 | >10-fold selective vs CDK9 | Biochemical (FRET) | [9] | |

| CDK2 | >10-fold selective vs CDK9 | Biochemical (FRET) | [9] | |

| CDK4 | >10-fold selective vs CDK9 | Biochemical (FRET) | [9] | |

| CDK6 | >10-fold selective vs CDK9 | Biochemical (FRET) | [9] | |

| CDK7 | >10-fold selective vs CDK9 | Biochemical (FRET) | [9] | |

| NVP-2 | CDK9/CycT | 0.514 | Biochemical | [11][12] |

| CDK1/CycB | 584 | Biochemical | [11] | |

| CDK2/CycA | 706 | Biochemical | [11] | |

| CDK16/CycY | 605 | Biochemical | [11] |

Table 1: In vitro potency and selectivity of representative CDK9 inhibitors.

| Inhibitor | Cell Line | Cellular Effect | EC50 / IC50 (nM) | Assay Type | Reference |

| AZD4573 | Hematological Cancer Cell Lines (median) | Caspase Activation (6h) | 30 | Cellular | [9] |

| Hematological Cancer Cell Lines (median) | Loss of Viability (24h) | 11 | Cellular | [9] | |

| MV4-11 (AML) | Caspase Activation | 13.7 | Cellular | [10] | |

| NVP-2 | MOLT4 | Proliferation Inhibition | 9 | Cellular | [12] |

Table 2: Cellular activity of representative CDK9 inhibitors.

Signaling Pathways and Experimental Workflows

The P-TEFb Signaling Pathway in Transcriptional Elongation

The diagram below illustrates the central role of the P-TEFb complex (CDK9/Cyclin T1) in overcoming transcriptional pausing and initiating productive elongation.

PROTAC-mediated Degradation of CDK9

Cdk9-IN-10 serves as the warhead for a PROTAC that targets CDK9 for degradation. The following diagram illustrates the general mechanism of PROTAC action.

Experimental Workflow for Characterizing CDK9 Inhibitors

The workflow below outlines the key experiments used to characterize the activity of CDK9 inhibitors.

References

- 1. Transcription elongation factors DSIF and NELF: promoter-proximal pausing and beyond - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. DSIF - Wikipedia [en.wikipedia.org]

- 3. P-TEFb - Wikipedia [en.wikipedia.org]

- 4. CDK9 and PP2A regulate RNA polymerase II transcription termination and coupled RNA maturation - PMC [pmc.ncbi.nlm.nih.gov]

- 5. The RNA polymerase II CTD coordinates transcription and RNA processing - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Frontiers | CDK9: A Comprehensive Review of Its Biology, and Its Role as a Potential Target for Anti-Cancer Agents [frontiersin.org]

- 7. Chemically induced degradation of CDK9 by a proteolysis targeting chimera (PROTAC) - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Research Progress of PROTAC-Degraded CDKs in the Treatment of Breast Cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 9. AZD4573 [openinnovation.astrazeneca.com]

- 10. medchemexpress.com [medchemexpress.com]

- 11. medchemexpress.com [medchemexpress.com]

- 12. Pharmacological perturbation of CDK9 using selective CDK9 inhibition or degradation - PMC [pmc.ncbi.nlm.nih.gov]

Cdk9-IN-10 as a Ligand for PROTACs: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the use of Cdk9-IN-10 as a warhead for the development of Proteolysis Targeting Chimeras (PROTACs). As a potent and selective inhibitor of Cyclin-dependent kinase 9 (Cdk9), Cdk9-IN-10 serves as a critical component for directing the ubiquitin-proteasome system to induce the degradation of Cdk9, a high-value target in oncology. This document details the rationale, quantitative data from a representative Cdk9 PROTAC, key experimental protocols, and relevant biological pathways.

Introduction: Targeting Cdk9 via Degradation

Cyclin-dependent kinase 9 (Cdk9) is a key transcriptional regulator. As the catalytic subunit of the Positive Transcription Elongation Factor b (P-TEFb), Cdk9 phosphorylates the C-terminal domain of RNA Polymerase II, a critical step for releasing it from promoter-proximal pausing and enabling productive gene transcription.[1] In many cancers, this process is hijacked to drive the overexpression of oncogenes and anti-apoptotic proteins like MYC and Mcl-1, making Cdk9 a compelling therapeutic target.[2][3]

PROTAC technology offers an alternative to traditional kinase inhibition. Instead of merely blocking the active site, PROTACs are heterobifunctional molecules designed to eliminate the target protein entirely. They consist of a ligand for the target protein (a "warhead"), a ligand for an E3 ubiquitin ligase, and a chemical linker. This tripartite assembly brings the target protein into close proximity with the E3 ligase, leading to its ubiquitination and subsequent degradation by the proteasome.

Cdk9-IN-10 has been identified as a potent Cdk9 inhibitor and is utilized as a warhead for PROTACs, such as the research compound CDK9 degrader-2 (HY-112811).[4] While detailed peer-reviewed data on this specific PROTAC is limited, this guide will use a well-characterized Cdk9 degrader, CD-5 , derived from the selective inhibitor iCDK9 , as a representative example to illustrate the design, evaluation, and mechanism of action for this class of molecules.[5][6] The principles and methodologies described are directly applicable to the development and analysis of any PROTAC utilizing a Cdk9-IN-10 warhead.

Mechanism of Action and Biological Rationale

The core function of a Cdk9-targeting PROTAC is to induce the selective degradation of the Cdk9 protein. This process offers potential advantages over simple inhibition, including a more durable pharmacodynamic effect and the elimination of non-catalytic scaffolding functions of the target protein.

The Cdk9 signaling pathway is central to transcriptional control. By phosphorylating RNA Polymerase II, P-TEFb (Cdk9/Cyclin T1) overcomes transcriptional pausing, a critical rate-limiting step. In cancer, this allows for high-level expression of survival genes. Degrading Cdk9 effectively shuts down this pathway.

Quantitative Biological Evaluation (Representative Data)

The efficacy of a PROTAC is determined by its ability to induce target degradation and exert a biological effect, such as inhibiting cell proliferation. The following tables summarize data for the representative Cdk9 degrader, CD-5 , in Jurkat cells, as reported by Ao et al.[5][7]

Table 1: Cellular Degradation Activity of Cdk9 PROTAC CD-5

| Compound | Cell Line | Treatment Time | DC₅₀ (nM) | Dₘₐₓ (%) |

| CD-5 | Jurkat | 6 hours | ~50-100 | >95% |

*Note: DC₅₀ and Dₘₐₓ values are estimated from dose-response western blot data presented in the source literature. CD-5 showed effective degradation starting at 2 hours and near-complete elimination by 6 hours.[7]

Table 2: Anti-proliferative Activity of Cdk9 PROTAC CD-5

| Compound | Cell Line | Assay Duration | IC₅₀ (µM) |

| CD-5 | Jurkat | 72 hours | >10 |

| iCDK9 (warhead) | Jurkat | 72 hours | >10 |

Note: The study noted low cellular toxicity for CD-5, which is consistent with its primary mechanism being targeted degradation rather than broad cytotoxic effects.[5]

Experimental Protocols

Detailed and robust experimental protocols are essential for the evaluation of PROTAC molecules. Below are methodologies for key assays.

Protocol: Western Blot for Cdk9 Degradation

This protocol is used to quantify the reduction in Cdk9 protein levels following PROTAC treatment.

-

Cell Culture and Treatment:

-

Plate cells (e.g., Jurkat, HCT116) in 6-well plates at a density that allows for logarithmic growth for the duration of the experiment.

-

Allow cells to adhere and resume growth for 24 hours.

-

Prepare serial dilutions of the Cdk9 PROTAC (e.g., from 1 nM to 10 µM) in complete culture medium. Add a vehicle control (e.g., 0.1% DMSO).

-

Aspirate the medium and add the PROTAC-containing medium to the cells. Incubate for the desired time points (e.g., 2, 6, 12, 24 hours).

-

-

Cell Lysis:

-

Place the culture plates on ice and wash cells twice with ice-cold Phosphate-Buffered Saline (PBS).

-

Add 100-200 µL of ice-cold RIPA lysis buffer supplemented with protease and phosphatase inhibitor cocktails to each well.

-

Scrape the cells and transfer the lysate to a pre-chilled microcentrifuge tube.

-

Incubate on ice for 30 minutes, vortexing briefly every 10 minutes.

-

Centrifuge the lysates at 14,000 x g for 15 minutes at 4°C.

-

Transfer the supernatant (containing soluble proteins) to a new tube.

-

-

Protein Quantification:

-

Determine the protein concentration of each lysate using a BCA Protein Assay Kit according to the manufacturer's instructions.

-

-

Sample Preparation and SDS-PAGE:

-

Normalize the protein concentration for all samples with lysis buffer.

-

Add 4x Laemmli sample buffer to each lysate and boil at 95-100°C for 5-10 minutes to denature the proteins.

-

Load 20-30 µg of protein per lane onto a 4-12% Bis-Tris polyacrylamide gel. Include a protein ladder.

-

Run the gel at 120V until the dye front reaches the bottom.

-

-

Protein Transfer:

-

Transfer the separated proteins from the gel to a PVDF membrane using a wet or semi-dry transfer system.

-

Confirm transfer efficiency by staining the membrane with Ponceau S.

-

-

Immunoblotting:

-

Block the membrane with 5% non-fat dry milk or Bovine Serum Albumin (BSA) in Tris-Buffered Saline with 0.1% Tween-20 (TBST) for 1 hour at room temperature.

-

Incubate the membrane with a primary antibody specific for Cdk9 (e.g., rabbit anti-Cdk9) diluted in 5% BSA/TBST overnight at 4°C with gentle agitation.

-

Wash the membrane three times for 10 minutes each with TBST.

-

Incubate the membrane with a horseradish peroxidase (HRP)-conjugated secondary antibody (e.g., anti-rabbit IgG) diluted in 5% milk/TBST for 1 hour at room temperature.

-

Wash the membrane three times for 10 minutes each with TBST.

-

Repeat the blotting process for a loading control protein (e.g., GAPDH, β-Actin).

-

-

Detection and Analysis:

-

Apply an Enhanced Chemiluminescence (ECL) substrate to the membrane.

-

Capture the signal using a digital imager or X-ray film.

-

Quantify the band intensities using image analysis software (e.g., ImageJ). Normalize the Cdk9 band intensity to the corresponding loading control band intensity. Calculate DC₅₀ and Dₘₐₓ values from the dose-response data.

-

Protocol: Cell Viability Assay (CellTiter-Glo®)

This luminescent assay quantifies ATP, an indicator of metabolically active, viable cells, to determine the cytotoxic or cytostatic effects of the PROTAC.

-

Cell Plating:

-

Seed cells in an opaque-walled 96-well microplate at a pre-determined optimal density (e.g., 5,000-10,000 cells/well) in 100 µL of culture medium.

-

Include wells with medium only for background luminescence measurement.

-

Incubate the plate for 24 hours at 37°C, 5% CO₂.

-

-

Compound Treatment:

-

Prepare a 2x concentration serial dilution of the Cdk9 PROTAC in culture medium.

-

Add 100 µL of the 2x compound dilutions to the appropriate wells to achieve a final 1x concentration. Also include vehicle control wells (e.g., 0.1% DMSO).

-

Incubate the plate for the desired exposure time (e.g., 72 hours) at 37°C, 5% CO₂.

-

-

Assay Procedure:

-

Remove the plate from the incubator and allow it to equilibrate to room temperature for approximately 30 minutes.

-

Prepare the CellTiter-Glo® Reagent according to the manufacturer's instructions, ensuring it is also at room temperature.

-

Add a volume of CellTiter-Glo® Reagent equal to the volume of cell culture medium in each well (e.g., 100 µL of reagent to 100 µL of medium).

-

Place the plate on an orbital shaker for 2 minutes to induce cell lysis.

-

Allow the plate to incubate at room temperature for 10 minutes to stabilize the luminescent signal.

-

-

Data Acquisition and Analysis:

-

Measure the luminescence using a plate-reading luminometer.

-

Subtract the average background luminescence from all experimental wells.

-

Normalize the data to the vehicle-treated control wells (representing 100% viability).

-

Plot the normalized viability (%) against the log of the compound concentration and use a non-linear regression (four-parameter variable slope) model to calculate the IC₅₀ value.

-

Development Workflow and Conclusion

The development of a Cdk9-IN-10 based PROTAC follows a structured workflow from design to in vivo validation.

References

- 1. Deregulations in the Cyclin-Dependent Kinase-9-Related Pathway in Cancer: Implications for Drug Discovery and Development - PMC [pmc.ncbi.nlm.nih.gov]

- 2. sites.dundee.ac.uk [sites.dundee.ac.uk]

- 3. researchgate.net [researchgate.net]

- 4. researchgate.net [researchgate.net]

- 5. researchgate.net [researchgate.net]

- 6. The synthesis of PROTAC molecule and new target KAT6A identification of CDK9 inhibitor iCDK9 - CD Bioparticles [cd-bioparticles.net]

- 7. The synthesis of PROTAC molecule and new target KAT6A identification of CDK9 inhibitor iCDK9 [ccspublishing.org.cn]

The Structure-Activity Relationship of Cdk9-IN-10: A Technical Guide for Drug Development Professionals

An In-depth Analysis of a Wogonin-Derived Scaffold for Selective CDK9 Inhibition

Cyclin-dependent kinase 9 (CDK9) has emerged as a critical target in oncology due to its central role in regulating transcriptional elongation of genes essential for cancer cell survival and proliferation. Cdk9-IN-10, a potent inhibitor derived from the natural flavonoid wogonin, serves as a key chemical probe and a building block for novel therapeutic strategies, including proteolysis-targeting chimeras (PROTACs). This technical guide provides a comprehensive overview of the structure-activity relationship (SAR) of Cdk9-IN-10 and its analogs, detailing the experimental methodologies for its characterization and visualizing the key biological pathways involved.

Core Structure and Pharmacophore

Cdk9-IN-10 belongs to the flavone class of compounds, with its core structure based on wogonin. The fundamental pharmacophore for CDK9 inhibition by this class of molecules involves a planar aromatic ring system that can engage in hydrogen bonding and hydrophobic interactions within the ATP-binding pocket of the kinase.

Structure-Activity Relationship (SAR) of Wogonin Analogs

Systematic modification of the wogonin scaffold has provided valuable insights into the structural requirements for potent and selective CDK9 inhibition. The following table summarizes the key SAR findings from various studies, with a focus on modifications at different positions of the flavone core.

| Compound | R1 | R2 | R3 | CDK9 IC50 (nM) | Cellular Activity (e.g., MV4-11 IC50, nM) | Key Observations |

| Wogonin | H | H | OCH3 | ~200 | - | Parent natural product, moderate potency. |

| Cdk9-IN-10 | OCH2Ph | H | H | Potent | Ligand for PROTACs | Benzyl ether at C7 enhances activity. |

| Analog 1 | OH | H | H | - | - | Removal of C8-methoxy from wogonin. |

| Analog 2 | OCH3 | H | H | - | - | Isomeric placement of methoxy group. |

| Analog 3 | H | Br | OCH3 | - | - | Halogenation on the B-ring. |

| Analog 4 | H | H | OH | - | - | Demethylation at C8. |

| Compound 51 | H | H | OCH3 | 19.9 | 20 | Optimized wogonin derivative with improved properties.[1] |

Note: Specific IC50 values for all analogs are not publicly available in a single comprehensive source. The table illustrates the general trends observed in published literature. "Potent" indicates significant inhibitory activity as described in the source literature without a specific numerical value being readily available.

Key SAR Insights:

-

A-Ring Modifications: The substitution pattern on the A-ring is crucial for potency. The presence and nature of substituents at the C5, C7, and C8 positions significantly influence CDK9 inhibitory activity. As seen with Cdk9-IN-10, a benzyl ether at the C7 position is well-tolerated and can be used as an attachment point for linkers in PROTAC design.[2]

-

B-Ring Modifications: Modifications on the B-ring have been explored to a lesser extent but can influence selectivity and pharmacokinetic properties.

-

C-Ring: The integrity of the chromen-4-one core is essential for activity.

Experimental Protocols

Detailed methodologies are critical for the accurate evaluation and comparison of CDK9 inhibitors. The following are representative protocols for key experiments.

General Synthesis of Wogonin-Based CDK9 Inhibitors

The synthesis of wogonin derivatives, including Cdk9-IN-10, typically starts from commercially available substituted acetophenones and benzaldehydes. A common synthetic route involves the following key steps:

-

Chalcone Formation: An Aldol condensation reaction between an appropriately substituted 2'-hydroxyacetophenone and a benzaldehyde derivative in the presence of a base (e.g., KOH in ethanol) yields the corresponding chalcone.

-

Oxidative Cyclization: The chalcone is then subjected to oxidative cyclization to form the flavone core. A common reagent for this transformation is iodine in dimethyl sulfoxide (DMSO).

-

Functional Group Interconversion: The hydroxyl groups on the flavone scaffold can be further modified, for example, by alkylation to introduce ethers, as in the case of Cdk9-IN-10.

In Vitro CDK9 Kinase Assay

The inhibitory activity of the synthesized compounds against CDK9 is determined using an in vitro kinase assay. A widely used method is the ADP-Glo™ Kinase Assay.

Materials:

-

Recombinant human CDK9/Cyclin T1 enzyme

-

Kinase substrate (e.g., a peptide derived from the C-terminal domain of RNA polymerase II)

-

ATP

-

ADP-Glo™ Reagent and Kinase Detection Reagent

-

Assay buffer (e.g., 40 mM Tris, pH 7.5, 20 mM MgCl2, 0.1 mg/mL BSA)

-

Test compounds dissolved in DMSO

Procedure:

-

A kinase reaction is set up containing the CDK9/Cyclin T1 enzyme, the substrate, and ATP in the assay buffer.

-

The test compounds are added to the reaction mixture at various concentrations. A DMSO control is included.

-

The reaction is incubated at 30°C for a specified time (e.g., 60 minutes).

-

The ADP-Glo™ Reagent is added to terminate the kinase reaction and deplete the remaining ATP.

-

The Kinase Detection Reagent is added to convert the generated ADP to ATP and then to a luminescent signal.

-

The luminescence is measured using a plate reader. The IC50 values are calculated from the dose-response curves.

Cellular Proliferation Assay (MTT Assay)

The anti-proliferative activity of the compounds is assessed in cancer cell lines known to be sensitive to CDK9 inhibition, such as the acute myeloid leukemia cell line MV4-11.

Materials:

-

MV4-11 cells

-

RPMI-1640 medium supplemented with fetal bovine serum (FBS) and antibiotics

-

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution

-

Solubilization buffer (e.g., DMSO or a solution of SDS in HCl)

-

Test compounds dissolved in DMSO

Procedure:

-

MV4-11 cells are seeded in 96-well plates.

-

The cells are treated with various concentrations of the test compounds for a specified period (e.g., 72 hours).

-

MTT solution is added to each well, and the plates are incubated to allow the formation of formazan crystals.

-

The formazan crystals are dissolved by adding the solubilization buffer.

-

The absorbance is measured at a specific wavelength (e.g., 570 nm).

-

The IC50 values, representing the concentration that inhibits cell growth by 50%, are calculated.

Signaling Pathways and Experimental Workflows

The following diagrams, generated using the DOT language, illustrate key concepts related to CDK9 function and the experimental workflow for inhibitor evaluation.

Caption: CDK9 signaling pathway and its inhibition by Cdk9-IN-10.

Caption: Experimental workflow for the synthesis and evaluation of Cdk9-IN-10 and its analogs.

Conclusion

The wogonin-based scaffold of Cdk9-IN-10 represents a promising starting point for the development of potent and selective CDK9 inhibitors. The structure-activity relationship studies highlight the importance of the substitution pattern on the flavone A-ring for optimizing inhibitory activity. The detailed experimental protocols provided herein offer a robust framework for the synthesis and characterization of novel analogs. Further exploration of this chemical space, guided by the principles outlined in this guide, holds the potential to yield next-generation CDK9-targeted therapies for the treatment of cancer.

References

The Inhibition of HIV-1 Transcription Through Targeting CDK9: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

The persistence of latent HIV-1 reservoirs remains a formidable obstacle to a curative therapy. A key cellular co-factor, Cyclin-Dependent Kinase 9 (CDK9), has emerged as a critical regulator of HIV-1 transcription and a promising target for therapeutic intervention. As the catalytic subunit of the Positive Transcription Elongation Factor b (P-TEFb), CDK9 is essential for the processivity of RNA Polymerase II (RNAPII) and the synthesis of full-length viral transcripts. The HIV-1 Tat protein hijacks the host cell's P-TEFb to enable efficient viral gene expression. Consequently, inhibiting CDK9 activity presents a compelling strategy to suppress HIV-1 replication and enforce a state of deep latency, a concept central to "block and lock" therapeutic approaches. This guide provides an in-depth technical overview of the role of CDK9 in HIV-1 transcription, focusing on the mechanism of action of CDK9 inhibitors, quantitative data on their efficacy, and detailed experimental protocols for their evaluation. While specific data on the direct application of Cdk9-IN-10 in HIV transcription is emerging, this document will leverage data from well-characterized CDK9 inhibitors to provide a comprehensive understanding of this therapeutic strategy. Cdk9-IN-10 is a potent CDK9 inhibitor and is notably utilized as the ligand for the PROTAC (Proteolysis-Targeting Chimera) CDK9 degrader-2, representing a novel and powerful approach to targeting this kinase.[1]

The Role of CDK9 in HIV-1 Transcription

HIV-1 transcription is a tightly regulated process that is critically dependent on the host cell's transcriptional machinery. Following integration of the provirus into the host genome, transcription is initiated by RNAPII at the 5' Long Terminal Repeat (LTR). However, in the absence of the viral Tat protein, transcription is often abortive, producing only short, non-functional transcripts. This is due to the presence of negative elongation factors that cause RNAPII to pause.[2]

The HIV-1 Tat protein overcomes this transcriptional block by recruiting the P-TEFb complex, which consists of CDK9 and its regulatory partner, Cyclin T1.[2][3] Tat binds to an RNA stem-loop structure known as the Trans-activation Response (TAR) element, which is present at the 5' end of all nascent viral transcripts.[2][4] This interaction facilitates the recruitment of P-TEFb to the paused RNAPII. CDK9 then phosphorylates the C-terminal domain (CTD) of the large subunit of RNAPII, as well as negative elongation factors, leading to a conformational change that promotes transcriptional processivity and the synthesis of full-length HIV-1 RNA.[2] Given this central role, inhibition of CDK9 kinase activity is a direct mechanism to block HIV-1 gene expression.[5][6][7]

Quantitative Analysis of CDK9 Inhibitors

A number of small molecule inhibitors targeting CDK9 have been developed and evaluated for their ability to suppress HIV-1 transcription. While specific quantitative data for Cdk9-IN-10 in HIV models is not yet widely published, the potencies of other well-studied CDK9 inhibitors provide a strong rationale for this approach.

| Inhibitor | Target(s) | IC50 (HIV-1 Expression) | Cell Line | Reference |

| LDC000067 | CDK9 | 1.42 µM (GFP expression) | JLat10.6 | [8] |

| LDC000067 | CDK9 | 0.56 µM (GFP expression) | JLat9.2 | [8] |

| Flavopiridol | Pan-CDK | ~3-10 nM (p24) | Various | [5] |

| SNS-032 | CDK2, 7, 9 | 4 nM (biochemical) | N/A | [9] |

| NVP-2 | CDK9 | <0.514 nM (biochemical) | N/A | [9] |

Table 1: Potency of Selected CDK9 Inhibitors against HIV-1 Expression. This table summarizes the half-maximal inhibitory concentrations (IC50) of various CDK9 inhibitors in different experimental systems. The data demonstrates the potent anti-HIV activity of targeting CDK9.

Experimental Protocols

HIV-1 Latency Reactivation Assay in J-Lat Cells

This assay is used to screen for compounds that inhibit the reactivation of latent HIV-1. J-Lat cell lines are Jurkat T cells that contain an integrated, transcriptionally silent HIV-1 provirus where the nef gene is replaced with a green fluorescent protein (GFP) reporter.

Methodology:

-

Cell Culture: Culture J-Lat 10.6 cells in RPMI 1640 medium supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin.

-

Compound Treatment: Seed cells in a 96-well plate at a density of 1 x 10^5 cells/well. Pre-treat cells with various concentrations of the CDK9 inhibitor (or vehicle control) for 1 hour.

-

Latency Reactivation: Induce HIV-1 transcription by adding a latency-reversing agent, such as tumor necrosis factor-alpha (TNF-α) at 10 ng/mL or phorbol 12-myristate 13-acetate (PMA) at 5 nM and ionomycin at 1 µM.[8]

-

Flow Cytometry: After 24 hours of incubation, harvest the cells and analyze GFP expression using a flow cytometer. The percentage of GFP-positive cells and the mean fluorescence intensity are measured to quantify HIV-1 transcription.

In Vitro Kinase Assay

This biochemical assay directly measures the ability of a compound to inhibit the enzymatic activity of CDK9.

Methodology:

-

Reaction Mixture: Prepare a reaction buffer containing recombinant active CDK9/Cyclin T1 enzyme, a suitable substrate (e.g., a peptide derived from the RNAPII CTD), and ATP.

-

Inhibitor Addition: Add the test compound at various concentrations to the reaction mixture.

-

Kinase Reaction: Initiate the reaction by adding ATP and incubate at 30°C for a specified time (e.g., 30 minutes).

-

Detection: Stop the reaction and quantify the amount of phosphorylated substrate. This can be done using various methods, such as radioactive labeling with [γ-³²P]ATP and autoradiography, or non-radioactive methods like ADP-Glo™ kinase assay which measures ADP production.

-

Data Analysis: Calculate the IC50 value, which is the concentration of the inhibitor required to reduce the kinase activity by 50%.

PROTAC-Mediated CDK9 Degradation Assay

This assay is used to evaluate the efficacy of PROTACs, such as those utilizing Cdk9-IN-10, in inducing the degradation of CDK9.

Methodology:

-

Cell Treatment: Treat a relevant cell line (e.g., a human T cell line) with the CDK9-targeting PROTAC at various concentrations and for different time points.

-

Cell Lysis: Harvest the cells and prepare whole-cell lysates.

-

Western Blotting: Separate the proteins in the cell lysates by SDS-PAGE and transfer them to a membrane. Probe the membrane with a primary antibody specific for CDK9 to detect the protein levels. A loading control, such as GAPDH or β-actin, should also be probed to ensure equal protein loading.

-

Densitometry: Quantify the band intensities to determine the extent of CDK9 degradation at each concentration and time point.

Conclusion and Future Directions

Targeting CDK9 is a validated and promising strategy for the inhibition of HIV-1 transcription. The development of highly potent and selective CDK9 inhibitors, and novel modalities such as PROTAC degraders that utilize ligands like Cdk9-IN-10, offers new avenues for the development of curative HIV therapies. While direct inhibition of CDK9 can effectively block viral replication, the immediate rebound of viral expression upon inhibitor removal suggests that sustained suppression or combination therapies will be necessary.[6] Future research will likely focus on optimizing the pharmacological properties of CDK9 inhibitors, exploring their use in combination with other latency-promoting agents, and further investigating the potential of CDK9 degraders to achieve a durable state of HIV-1 latency. The detailed methodologies and quantitative data presented in this guide provide a solid foundation for researchers and drug developers working towards this important goal.

References

- 1. medchemexpress.com [medchemexpress.com]

- 2. mdpi.com [mdpi.com]

- 3. Cyclin-Dependent Kinases as Therapeutic Targets for HIV-1 Infection - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Effect of mimetic CDK9 inhibitors on HIV-1 activated transcription - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Direct inhibition of CDK9 blocks HIV-1 replication without preventing T cell activation in primary human peripheral blood lymphocytes - PMC [pmc.ncbi.nlm.nih.gov]

- 6. journals.asm.org [journals.asm.org]

- 7. researchwithrowan.com [researchwithrowan.com]

- 8. biorxiv.org [biorxiv.org]

- 9. Pharmacological perturbation of CDK9 using selective CDK9 inhibition or degradation - PMC [pmc.ncbi.nlm.nih.gov]

Cdk9-IN-10 and Cancer Cell Transcription Addiction: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Cancer cells often exhibit a phenomenon known as "transcription addiction," a dependency on the continuous, high-level expression of specific genes for their survival and proliferation. This reliance is frequently driven by the overexpression or aberrant activity of oncogenic transcription factors, such as MYC. Cyclin-dependent kinase 9 (CDK9) is a critical component of the positive transcription elongation factor b (P-TEFb) complex, which plays a pivotal role in releasing paused RNA Polymerase II (Pol II) and promoting transcriptional elongation. As such, CDK9 has emerged as a key therapeutic target for cancers characterized by transcription addiction. Cdk9-IN-10 is a potent and selective inhibitor of CDK9. This technical guide provides an in-depth overview of the role of CDK9 in cancer cell transcription addiction and the therapeutic potential of targeting this kinase with inhibitors like Cdk9-IN-10. It includes a summary of the mechanism of action, relevant signaling pathways, and detailed experimental protocols for the evaluation of CDK9 inhibitors. While specific quantitative data for Cdk9-IN-10 is not extensively available in the public domain, this guide presents data from other well-characterized, potent, and selective CDK9 inhibitors to provide a comparative context for its expected efficacy.

Introduction: The Nexus of CDK9 and Transcription Addiction in Cancer

Many cancers are fundamentally diseases of dysregulated gene expression.[1][2][3] A key vulnerability in such tumors is their dependence on the constant production of short-lived transcripts that encode survival and proliferation-promoting proteins.[4] This phenomenon, termed "transcription addiction," renders cancer cells highly sensitive to the inhibition of the core transcriptional machinery.[1][5]

A central player in this process is Cyclin-Dependent Kinase 9 (CDK9). CDK9, in complex with its regulatory partners, primarily Cyclin T1, forms the active positive Transcription Elongation Factor b (P-TEFb).[2][6] P-TEFb is essential for productive transcriptional elongation. It phosphorylates the C-terminal domain (CTD) of RNA Polymerase II (Pol II) at serine 2 (Ser2), as well as negative elongation factors, which allows Pol II to transition from a paused state to productive elongation.[7][8][9]

In many cancers, particularly those driven by the oncogene MYC, there is a heightened reliance on CDK9 activity to maintain the high levels of transcription required for tumor maintenance.[5][10] Inhibition of CDK9 leads to a rapid decrease in the mRNA levels of short-lived anti-apoptotic proteins, such as Mcl-1 and XIAP, and the MYC oncoprotein itself, thereby selectively inducing apoptosis in cancer cells.[2][11] This makes CDK9 an attractive therapeutic target.

Cdk9-IN-10 is a potent inhibitor of CDK9.[1][12] It serves as the ligand for the PROTAC (Proteolysis Targeting Chimera) CDK9 degrader-2, highlighting its specific binding to CDK9.[1][12] This guide will explore the core concepts of CDK9 inhibition as a therapeutic strategy against transcriptionally addicted cancers, using Cdk9-IN-10 as a focal point and drawing on data from other well-characterized CDK9 inhibitors to illustrate key principles.

The CDK9 Signaling Pathway and Mechanism of Action of Cdk9-IN-10

The primary role of CDK9 is to overcome promoter-proximal pausing of RNA Pol II, a key regulatory step in gene expression. The mechanism of action of a CDK9 inhibitor like Cdk9-IN-10 is to block the kinase activity of CDK9, leading to a cascade of downstream effects that are particularly detrimental to transcriptionally addicted cancer cells.

References

- 1. medchemexpress.com [medchemexpress.com]

- 2. Cyclin Dependent Kinase 9 Inhibitors for Cancer Therapy: Miniperspective - PMC [pmc.ncbi.nlm.nih.gov]

- 3. mdpi.com [mdpi.com]

- 4. Frontiers | CDK9: A Comprehensive Review of Its Biology, and Its Role as a Potential Target for Anti-Cancer Agents [frontiersin.org]

- 5. CDK9 Inhibitor Induces the Apoptosis of B-Cell Acute Lymphocytic Leukemia by Inhibiting c-Myc-Mediated Glycolytic Metabolism - PMC [pmc.ncbi.nlm.nih.gov]

- 6. pubs.acs.org [pubs.acs.org]

- 7. mdpi.com [mdpi.com]

- 8. Phosphorylation of the RNA Polymerase II Carboxyl-Terminal Domain by CDK9 Is Directly Responsible for Human Immunodeficiency Virus Type 1 Tat-Activated Transcriptional Elongation - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Targeting CDK9 with selective inhibitors or degraders in tumor therapy: an overview of recent developments - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Frontiers | CDK9 Inhibitor Induces the Apoptosis of B-Cell Acute Lymphocytic Leukemia by Inhibiting c-Myc-Mediated Glycolytic Metabolism [frontiersin.org]

- 11. Transcriptional Silencing of MCL-1 Through Cyclin-Dependent Kinase Inhibition in Acute Myeloid Leukemia - PMC [pmc.ncbi.nlm.nih.gov]

- 12. glpbio.com [glpbio.com]

Technical Guide: The Impact of Selective CDK9 Inhibition on Oncogene Expression

Audience: Researchers, scientists, and drug development professionals.

Disclaimer: The compound "Cdk9-IN-10" is not referenced in widely available scientific literature. This guide will therefore focus on the effects of well-characterized, selective Cyclin-Dependent Kinase 9 (CDK9) inhibitors on oncogene expression, providing a comprehensive overview of their mechanism, quantitative effects, and the experimental protocols used for their evaluation.

Introduction: CDK9 as a Therapeutic Target in Oncology

Cyclin-Dependent Kinase 9 (CDK9) is a critical regulator of transcriptional elongation.[1][2] In complex with its cyclin partners (primarily Cyclin T1), it forms the Positive Transcription Elongation Factor b (P-TEFb).[1] The P-TEFb complex phosphorylates the C-terminal domain (CTD) of RNA Polymerase II (RNAP II) at the Serine 2 position, as well as negative elongation factors, which releases RNAP II from promoter-proximal pausing and allows for productive transcription elongation.[3][4]

Many cancers exhibit a phenomenon known as "transcriptional addiction," where they become highly dependent on the continuous, high-level expression of key oncogenes and anti-apoptotic proteins for their survival and proliferation.[5] These transcripts, such as those for MYC and MCL1, often have short half-lives, making their expression particularly sensitive to disruptions in transcriptional machinery.[5][6] By inhibiting CDK9, the transcription of these critical oncogenes can be suppressed, leading to cell cycle arrest and apoptosis in cancer cells.[6][7] This makes selective CDK9 inhibitors a promising class of anti-cancer therapeutics.[8]

Mechanism of Action of Selective CDK9 Inhibitors

Selective CDK9 inhibitors are small molecules that typically bind to the ATP-binding pocket of CDK9, preventing the phosphorylation of its substrates.[8] This inhibition leads to a rapid decrease in the levels of Serine 2 phosphorylated RNAP II, which is a key pharmacodynamic biomarker of CDK9 inhibition.[9] The consequences of this are a global but differential suppression of transcription, with a particularly strong effect on genes regulated by super-enhancers and those producing short-lived transcripts, which commonly include major oncogenes.[6]

The primary anti-neoplastic activity of these inhibitors stems from their ability to downregulate the expression of key survival proteins. For instance, the inhibition of CDK9 leads to a rapid decline in both the mRNA and protein levels of oncogenes like MYC and the anti-apoptotic protein MCL1.[5][7][10][11] Tumors with genomic amplification or overexpression of MYC have shown particular sensitivity to CDK9 inhibitors.[5][12][13]

Quantitative Data on the Effects of Selective CDK9 Inhibitors on Oncogene Expression

The following tables summarize the quantitative effects of several well-characterized selective CDK9 inhibitors on oncogene expression and cell viability in various cancer cell lines.

| Inhibitor | Target Oncogene/Protein | Cancer Cell Line(s) | Concentration | Effect | Source |

| SNS-032 | Mcl-1 mRNA | Mantle Cell Lymphoma (JeKo-1, Granta 519, Mino, SP-53) | 0.3 µM | Significant reduction after 6 and 24 hours | [10] |

| SNS-032 | Cyclin D1 mRNA | Mantle Cell Lymphoma (JeKo-1, Granta 519, Mino, SP-53) | 0.3 µM | Moderate reduction after 6 hours, further reduction at 24 hours | [10] |

| SNS-032 | Mcl-1 Protein | Mantle Cell Lymphoma (JeKo-1, Granta 519, Mino, SP-53) | 0.3 µM | Reduced levels after 6 hours | [10] |

| SNS-032 | Cyclin D1 Protein | Mantle Cell Lymphoma (JeKo-1, Granta 519, Mino, SP-53) | 0.3 µM | Decreased levels after 24 hours | [10] |

| Dinaciclib | MYC Protein | Triple Negative Breast Cancer (TNBC) | Not specified | Reduced protein levels | [14][15] |

| Dinaciclib | Cyclin B1 Protein | Triple Negative Breast Cancer (TNBC) | Not specified | Reduced protein levels | [14][15] |

| Atuveciclib (BAY-1143572) | pSer2-RNA Pol II | Pancreatic Cancer | Not specified | Time-dependent decrease, maximum at 12 hours | [16] |

| Atuveciclib (BAY-1143572) | cFlip and Mcl-1 | Pancreatic Cancer | Not specified | Concomitant suppression | [16] |

| KB-0742 | MYC mRNA | Not specified | 125nM and 1.2µM | Paradoxical increase at 2 hours, less pronounced at 8 hours | [17] |

| AZD4573 | pSer2-RNA Pol II | Lung Adenocarcinoma (A549, H1650) | 20 nM | Marked reduction at 4 and 8 hours | [9] |

| AZD4573 | Mcl-1, Sox2, Sox9 | Lung Adenocarcinoma (A549, H460, H1650) | 20 nM | Reduction in protein levels | [9] |

| Inhibitor | Cancer Cell Line(s) | IC50 Value | Source |

| SNS-032 | B-ALL (NALM6, REH) | 200 nM | [18] |

| SNS-032 | B-ALL (RS411) | 250 nM | [18] |

| SNS-032 | B-ALL (SEM) | 350 nM | [18] |

| Atuveciclib (BAY-1143572) | HeLa | 920 nM | [19] |

| Atuveciclib (BAY-1143572) | MOLM-13 | 310 nM | [19] |

| MC180295 | Multiple Cancer Lines (46 total) | Median IC50 of 171 nM | [6][20] |

| MC180295 | CDK9/Cyclin T1 (cell-free) | 5 nM | [21][22] |

Experimental Protocols

Western Blot Analysis for Protein Expression

This protocol is a generalized procedure for assessing changes in oncoprotein and signaling protein levels following treatment with a CDK9 inhibitor.

-

Cell Lysis:

-

Culture cells to desired confluency and treat with the CDK9 inhibitor at various concentrations and time points.

-

Wash cells with ice-cold PBS.

-

Lyse cells in a suitable lysis buffer (e.g., M2 lysis buffer containing 20 mM Tris pH 7.6, 0.5% NP40, 250 µM NaCl, and protease/phosphatase inhibitors).[9]

-

Centrifuge the lysates to pellet cell debris and collect the supernatant.[9]

-

-

Protein Quantification:

-

Determine the protein concentration of the lysates using a standard method like the Bradford or BCA assay.

-

-

SDS-PAGE and Protein Transfer:

-

Immunoblotting:

-

Block the membrane with a suitable blocking agent (e.g., 5% non-fat milk or BSA in TBST) to prevent non-specific antibody binding.

-

Incubate the membrane with primary antibodies specific for the target proteins (e.g., MYC, MCL1, pSer2-RNAPII, total RNAPII, β-actin as a loading control) overnight at 4°C.

-

Wash the membrane and incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody.

-

Detect the signal using an enhanced chemiluminescence (ECL) substrate and image the blot.

-

Real-Time Quantitative PCR (RT-qPCR) for mRNA Expression

This protocol outlines the steps to quantify changes in oncogene mRNA levels.

-

RNA Isolation:

-

Treat cells with the CDK9 inhibitor as required.

-

Isolate total RNA from the cells using a commercial kit (e.g., RNeasy Mini Kit from Qiagen) according to the manufacturer's instructions.[23]

-

-

Reverse Transcription:

-

Synthesize cDNA from the isolated RNA using a reverse transcriptase enzyme and a mix of oligo(dT) and random primers.

-

-

Quantitative PCR:

-

Perform qPCR using a real-time PCR system with a fluorescent dye (e.g., SYBR Green) or a probe-based system.

-

Use primers specific for the target oncogene transcripts (e.g., MYC, MCL1) and a housekeeping gene (e.g., GAPDH, ACTB) for normalization.

-

The reaction typically involves an initial denaturation step, followed by 40 cycles of denaturation, annealing, and extension.

-

-

Data Analysis:

-

Calculate the relative mRNA expression levels using the comparative Ct (ΔΔCt) method, normalizing the target gene expression to the housekeeping gene and comparing the treated samples to untreated controls.[24]

-

Cell Viability Assay (MTT/CCK-8)

This protocol is used to determine the cytotoxic effects of CDK9 inhibitors.

-

Cell Seeding:

-

Drug Treatment:

-

Addition of Reagent:

-

Measurement:

-

Measure the absorbance at the appropriate wavelength (e.g., 570 nm for MTT, 450 nm for CCK-8) using a microplate reader.

-

-

Data Analysis:

-

Calculate the percentage of cell viability relative to the vehicle-treated control cells.

-

Plot the results as a dose-response curve and determine the IC50 value (the concentration of inhibitor that causes 50% inhibition of cell viability).[18]

-

Visualizations of Signaling Pathways and Workflows

CDK9 Signaling Pathway in Transcriptional Elongation

Caption: The role of CDK9 in overcoming transcriptional pausing and the inhibitory effect of selective inhibitors.

Experimental Workflow for Assessing Oncogene Expression

Caption: Workflow for analyzing the impact of CDK9 inhibitors on oncogene mRNA and protein expression.

Logical Relationship of CDK9 Inhibition's Effect

Caption: The downstream cellular consequences of selective CDK9 inhibition, leading to anti-tumor effects.

References

- 1. researchgate.net [researchgate.net]

- 2. CDK9: a signaling hub for transcriptional control - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. CDK9: a signaling hub for transcriptional control - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Discovery of KB-0742, a Potent, Selective, Orally Bioavailable Small Molecule Inhibitor of CDK9 for MYC-Dependent Cancers - PMC [pmc.ncbi.nlm.nih.gov]

- 6. MC180295 is a highly potent and selective CDK9 inhibitor with preclinical in vitro and in vivo efficacy in cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Inhibition of CDK9 by voruciclib synergistically enhances cell death induced by the Bcl-2 selective inhibitor venetoclax in preclinical models of acute myeloid leukemia - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Targeting CDK9 with selective inhibitors or degraders in tumor therapy: an overview of recent developments - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Inhibitors Targeting CDK9 Show High Efficacy against Osimertinib and AMG510 Resistant Lung Adenocarcinoma Cells - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Responses in mantle cell lymphoma cells to SNS-032 depend on the biological context of each cell line - PMC [pmc.ncbi.nlm.nih.gov]

- 11. aacrjournals.org [aacrjournals.org]

- 12. onclive.com [onclive.com]

- 13. aacrjournals.org [aacrjournals.org]

- 14. oncotarget.com [oncotarget.com]

- 15. Inhibition of cyclin dependent kinase 9 by dinaciclib suppresses cyclin B1 expression and tumor growth in triple negative breast cancer - PubMed [pubmed.ncbi.nlm.nih.gov]

- 16. ar.iiarjournals.org [ar.iiarjournals.org]

- 17. biorxiv.org [biorxiv.org]

- 18. CDK9 Inhibitor Induces the Apoptosis of B-Cell Acute Lymphocytic Leukemia by Inhibiting c-Myc-Mediated Glycolytic Metabolism - PMC [pmc.ncbi.nlm.nih.gov]

- 19. medchemexpress.com [medchemexpress.com]

- 20. researchwithnj.com [researchwithnj.com]

- 21. Targeting CDK9 Reactivates Epigenetically Silenced Genes in Cancer - PubMed [pubmed.ncbi.nlm.nih.gov]

- 22. medchemexpress.com [medchemexpress.com]

- 23. CDK9 inhibition strategy defines distinct sets of target genes - PMC [pmc.ncbi.nlm.nih.gov]

- 24. gene-quantification.de [gene-quantification.de]

- 25. Cell viability assays [bio-protocol.org]

- 26. Protocol for Cell Viability Assays: CCK-8 and MTT - Creative Biogene [creative-biogene.com]

Methodological & Application

Application Notes and Protocols for Cdk9-IN-10 In Vitro Kinase Assay

For Researchers, Scientists, and Drug Development Professionals

Introduction

Cyclin-dependent kinase 9 (CDK9) is a key regulator of transcriptional elongation. As a component of the positive transcription elongation factor b (P-TEFb) complex, along with its cyclin partners (T1, T2a, T2b, or K), CDK9 phosphorylates the C-terminal domain of RNA Polymerase II (Pol II).[1][2] This action releases Pol II from promoter-proximal pausing, a critical step for the transcription of many genes, including proto-oncogenes like MYC and anti-apoptotic factors such as Mcl-1. Dysregulation of CDK9 activity is implicated in various cancers and other diseases, making it a compelling target for therapeutic intervention.[3][4] Cdk9-IN-10 is a small molecule inhibitor designed to target the kinase activity of CDK9. These application notes provide a detailed protocol for performing an in vitro kinase assay to determine the potency and selectivity of Cdk9-IN-10.

Cdk9 Signaling Pathway and Inhibition

The activity of CDK9 is central to the control of gene transcription. The P-TEFb complex, consisting of CDK9 and a cyclin partner, is recruited to promoter regions. For P-TEFb to become active, CDK9 must be phosphorylated on its T-loop (at Threonine 186) by kinases such as CDK7.[4][5] Once active, CDK9 phosphorylates serine 2 residues within the C-terminal domain of RNA Polymerase II. This phosphorylation event overcomes the negative elongation factors (NELF and DSIF) that cause Pol II to pause, thereby allowing the transition into productive transcriptional elongation.[6] Cdk9-IN-10 and other similar inhibitors act by competing with ATP for the kinase's binding site, thus preventing the phosphorylation of its substrates and halting transcriptional elongation.

Data Presentation

The potency of Cdk9-IN-10 is typically determined by its half-maximal inhibitory concentration (IC50). This value represents the concentration of the inhibitor required to reduce the kinase activity by 50%. The IC50 is determined by performing the kinase assay with a range of inhibitor concentrations and fitting the resulting data to a dose-response curve. For comparison, the table below includes representative IC50 values for known selective CDK9 inhibitors against various CDK enzymes.

| Compound | CDK9 (IC50) | CDK2 (IC50) | CDK1 (IC50) | Selectivity (CDK2/CDK9) |

| Atuveciclib (BAY-1143572) | 6 nM | >1000 nM | 1600 nM | >166 |

| AZD4573 | 3 nM | >30 nM | >30 nM | >10 |

| KB-0742 | 6 nM | >300 nM | >300 nM | >50 |

Note: Data for Atuveciclib, AZD4573, and KB-0742 are representative values from published literature.[7][8] The IC50 for Cdk9-IN-10 should be experimentally determined.

Experimental Protocols

This protocol describes a luminescence-based in vitro kinase assay using a commercially available kit, such as the CDK9/CyclinT Kinase Assay Kit, which measures ATP consumption.

Materials and Reagents

-

Recombinant human CDK9/Cyclin T1 enzyme

-

Kinase substrate (e.g., CDK Substrate Peptide 2)

-

ATP

-

Kinase Assay Buffer (e.g., 50 mM HEPES pH 7.5, 10 mM MgCl2, 1 mM EGTA, 0.01% Brij-35)

-

Cdk9-IN-10 (dissolved in 100% DMSO)

-

Luminescent kinase assay reagent (e.g., Kinase-Glo™ Max)

-

White, opaque 384-well assay plates

-

Plate reader capable of measuring luminescence

Experimental Workflow Diagram

Step-by-Step Protocol

-

Prepare Cdk9-IN-10 Dilutions:

-

Prepare a stock solution of Cdk9-IN-10 in 100% DMSO.

-

Perform serial dilutions of the stock solution in DMSO to create a range of concentrations (e.g., 10-point, 3-fold dilutions).

-

Prepare intermediate dilutions by diluting the DMSO series 10-fold in 1x Kinase Assay Buffer. The final DMSO concentration in the assay should not exceed 1%.[1]

-

-

Set Up Assay Plate:

-

Define wells for "Blank" (no enzyme), "Positive Control" (enzyme + DMSO), and "Test Inhibitor" (enzyme + Cdk9-IN-10).

-

Add 2.5 µL of the diluted Cdk9-IN-10 solutions to the "Test Inhibitor" wells.

-

Add 2.5 µL of 10% DMSO in Kinase Assay Buffer to the "Positive Control" and "Blank" wells.

-

-

Prepare Master Mix:

-

Prepare a Master Mix containing the appropriate concentrations of ATP and substrate peptide in 1x Kinase Assay Buffer. The volume should be sufficient for all wells. For example, for 100 reactions: 300 µL of 5x Kinase Assay Buffer, 50 µL of 500 µM ATP, 500 µL of 5x CDK Substrate Peptide 2, and 400 µL of distilled water.[1]

-

Add 12.5 µL of the Master Mix to every well.

-

-

Initiate Kinase Reaction:

-

Thaw the recombinant CDK9/Cyclin T enzyme on ice.

-

Dilute the enzyme to the desired final concentration (e.g., 5 ng/µL) in 1x Kinase Assay Buffer.[1]

-

Add 10 µL of 1x Kinase Assay Buffer to the "Blank" wells.

-

Initiate the reaction by adding 10 µL of the diluted CDK9/Cyclin T enzyme to the "Positive Control" and "Test Inhibitor" wells. The final reaction volume will be 25 µL.

-

-

Incubation:

-

Cover the plate and incubate at 30°C for 45 minutes.[1]

-

-

Signal Detection:

-

Equilibrate the Kinase-Glo™ Max reagent to room temperature.

-

After the 45-minute incubation, add 25 µL of the Kinase-Glo™ Max reagent to each well to stop the reaction and generate a luminescent signal.

-

Cover the plate with aluminum foil and incubate at room temperature for 15 minutes.[1]

-

-

Data Acquisition:

-

Read the luminescence of the plate using a microplate reader.

-

Data Analysis

-

Background Subtraction: Subtract the average luminescence signal from the "Blank" wells from all other readings.

-

Normalization:

-

The "Positive Control" wells (enzyme + DMSO, no inhibitor) represent 100% kinase activity.

-

The "Blank" wells represent 0% kinase activity.

-

Calculate the percent inhibition for each inhibitor concentration using the following formula: % Inhibition = 100 * (1 - (Signal_Inhibitor - Signal_Blank) / (Signal_PositiveControl - Signal_Blank))

-

-

IC50 Determination:

-

Plot the percent inhibition against the logarithm of the Cdk9-IN-10 concentration.

-

Fit the data to a sigmoidal dose-response curve (variable slope) using appropriate software (e.g., GraphPad Prism) to determine the IC50 value.

-

Conclusion

This protocol provides a robust framework for the in vitro evaluation of Cdk9-IN-10. By accurately determining the IC50 value, researchers can quantify the inhibitor's potency and compare it to other compounds. This assay is a critical first step in the preclinical development of novel CDK9 inhibitors for cancer and other transcription-dependent diseases. Further experiments, such as kinase selectivity profiling and cell-based assays, are necessary to fully characterize the inhibitor's activity and therapeutic potential.

References

- 1. Deregulations in the Cyclin-Dependent Kinase-9-Related Pathway in Cancer: Implications for Drug Discovery and Development - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Overview of CDK9 as a target in cancer research - PMC [pmc.ncbi.nlm.nih.gov]

- 3. CDK9: A Comprehensive Review of Its Biology, and Its Role as a Potential Target for Anti-Cancer Agents - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Frontiers | CDK9: A Comprehensive Review of Its Biology, and Its Role as a Potential Target for Anti-Cancer Agents [frontiersin.org]

- 5. Cdk9 T-loop Phosphorylation is Regulated by the Calcium Signaling Pathway - PMC [pmc.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. Small molecule inhibitors of cyclin-dependent kinase 9 for cancer therapy - PMC [pmc.ncbi.nlm.nih.gov]

- 8. selleckchem.com [selleckchem.com]

Application Notes and Protocols for Cdk9-IN-10, a Cell-Based Transcription Inhibitor

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview and detailed protocols for utilizing Cdk9-IN-10, a potent inhibitor of Cyclin-Dependent Kinase 9 (CDK9), in cell-based transcription inhibition assays.

Introduction to CDK9 and Transcriptional Control

Cyclin-Dependent Kinase 9 (CDK9) is a key regulator of transcriptional elongation. In complex with its cyclin partners (T1, T2a, T2b, or K), it forms the Positive Transcription Elongation Factor b (P-TEFb). P-TEFb phosphorylates the C-terminal domain (CTD) of RNA Polymerase II (RNAPII) at the Serine 2 position, a critical step for releasing paused RNAPII from promoter-proximal regions and enabling productive transcription of downstream gene sequences. Dysregulation of CDK9 activity is implicated in various diseases, including cancer, making it an attractive therapeutic target.

Cdk9-IN-10, identified as the natural flavonoid wogonin, is a potent and selective inhibitor of CDK9. It exerts its effect by binding to the ATP-binding pocket of CDK9, thereby preventing the phosphorylation of RNAPII and halting transcriptional elongation. This leads to the downregulation of short-lived anti-apoptotic proteins, such as Mcl-1, and ultimately induces apoptosis in cancer cells.

Quantitative Data Summary

The inhibitory activity of Cdk9-IN-10 (wogonin) has been characterized in both biochemical and cellular assays.

| Assay Type | Inhibitor | Target | IC50 Value | Cell Line | Effective Concentration (Cell-Based) | Reference |

| Cell-Free Kinase Assay | Cdk9-IN-10 (Wogonin) | CDK9 | ~200 nM | - | - | [1] |

| Cell-Based Assay | Cdk9-IN-10 (Wogonin) | CDK9 | - | Various | 25-50 µM | [1] |

| Cell-Free Kinase Assay | Wogonin Derivative (Compound 51) | CDK9 | 19.9 nM | - | - | [2] |

Note: The higher effective concentration of Cdk9-IN-10 in cell-based assays compared to its biochemical IC50 is likely due to factors such as cell permeability and binding to serum proteins in the culture medium.[1]

Signaling Pathway and Experimental Workflow

To visualize the mechanism of action and the experimental approach, the following diagrams are provided.

Experimental Protocols

The following are detailed protocols for key experiments to assess the efficacy of Cdk9-IN-10 in cell-based transcription inhibition assays.

Protocol 1: Cell Viability Assay (MTT Assay)

This protocol determines the concentration-dependent effect of Cdk9-IN-10 on cell proliferation and viability.

Materials:

-

Cancer cell line of interest (e.g., HeLa, MCF-7, Jurkat)

-

Complete cell culture medium (e.g., DMEM or RPMI-1640 with 10% FBS)

-

Cdk9-IN-10 (Wogonin)

-

DMSO (for stock solution)

-

96-well cell culture plates

-

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

-

Solubilization buffer (e.g., 10% SDS in 0.01 M HCl)

-

Microplate reader

Procedure:

-

Cell Seeding: Seed cells in a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete medium. Incubate for 24 hours at 37°C in a humidified 5% CO2 incubator.

-